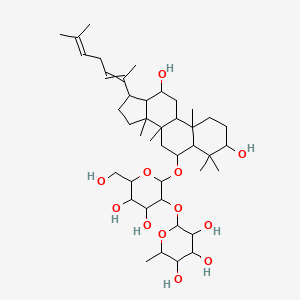

Ginsenoside F4

Description

isolated from the leaves of Panax ginseng

Properties

IUPAC Name |

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBXPYXWGTFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Ginsenoside F4 Biosynthesis Pathway in Panax ginseng

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of ginsenoside F4, a pharmacologically significant saponin found in Panax ginseng. The document details the enzymatic steps, intermediate compounds, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for key research methodologies and visualizes the core pathways and workflows using Graphviz diagrams.

Introduction to this compound

Ginsenosides, the primary active components of Panax ginseng, are a diverse group of triterpenoid saponins with a wide range of pharmacological activities. This compound, a protopanaxatriol (PPT)-type ginsenoside, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in various expression systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the triterpenoid precursor, 2,3-oxidosqualene. The pathway involves a series of cyclization, hydroxylation, and glycosylation steps catalyzed by specific enzymes.

The initial steps involve the cyclization of 2,3-oxidosqualene to dammarenediol-II, followed by hydroxylations to form the protopanaxatriol (PPT) aglycone. This core structure then undergoes sequential glycosylation to yield various PPT-type ginsenosides, including F4.

The key steps leading to this compound are:

-

Formation of Protopanaxatriol (PPT): Dammarenediol-II is hydroxylated at the C-12 position by protopanaxadiol synthase (PPDS), a cytochrome P450 enzyme (CYP716A47), to produce protopanaxadiol (PPD). Subsequently, PPD is hydroxylated at the C-6 position by protopanaxatriol synthase (PPTS), another cytochrome P450 (CYP716A53v2), to yield the aglycone protopanaxatriol (PPT)[1].

-

Formation of Ginsenoside F1: The UDP-glycosyltransferase (UGT) UGTPg1 catalyzes the transfer of a glucose moiety from UDP-glucose to the C-20 hydroxyl group of PPT, forming ginsenoside F1[1].

-

Formation of this compound: The final step involves the glycosylation of ginsenoside F1. While the specific UDP-glycosyltransferase responsible for the conversion of ginsenoside F1 to F4 has not been definitively identified in the reviewed literature, it is understood that this step involves the addition of a glucose moiety. It is important to note that the enzyme UGTPg101 has been shown to convert ginsenoside F1 to its stereoisomer, ginsenoside Rg1[2]. The synthesis of F4 likely involves a distinct, yet-to-be-fully-characterized UGT with specific stereoselectivity.

Pathway Diagram

Quantitative Data

Table 1: Quantitative Analysis of this compound and Related Compounds in Panax ginseng

| Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| This compound | Red Ginseng | Varies significantly with processing | UPLC-MS/MS | [3] |

| Ginsenoside F1 | - | - | - | - |

| Protopanaxatriol (PPT) | - | - | - | - |

Note: The concentration of this compound can vary widely depending on the age, cultivation conditions, and processing methods of the ginseng root.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of UDP-glycosyltransferases (e.g., UGTPg1)

This protocol describes the expression of Panax ginseng UGTs in E. coli for subsequent in vitro characterization.

Logical Workflow:

Materials:

-

P. ginseng cDNA library

-

UGT-specific primers

-

pET-28a(+) expression vector

-

E. coli DH5α (for cloning) and BL21(DE3) (for expression) competent cells

-

LB agar and broth (with appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Ni-NTA affinity chromatography column and buffers (Lysis, Wash, Elution)

-

SDS-PAGE reagents

Procedure:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the target UGT (e.g., UGTPg1) from the P. ginseng cDNA library using PCR with specific primers containing appropriate restriction sites.

-

Digest the PCR product and the pET-28a(+) vector with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector.

-

Transform the ligation product into E. coli DH5α competent cells and select for positive clones on LB agar with the appropriate antibiotic.

-

Verify the correct insertion by colony PCR and DNA sequencing.

-

-

Protein Expression:

-

Transform the confirmed expression plasmid into E. coli BL21(DE3) competent cells.

-

Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged UGT protein with elution buffer.

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Dialyze the purified protein against a suitable storage buffer.

-

In Vitro UDP-glycosyltransferase Activity Assay

This protocol is for determining the enzymatic activity of a purified UGT towards a ginsenoside substrate.

Materials:

-

Purified UGT enzyme

-

Ginsenoside substrate (e.g., Ginsenoside F1)

-

Uridine diphosphate glucose (UDP-glucose)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Methanol (for reaction termination)

-

HPLC-MS/MS system

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, ginsenoside substrate (e.g., 100 µM), and UDP-glucose (e.g., 1 mM).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 5 minutes.

-

Initiate the reaction by adding the purified UGT enzyme to a final concentration of 1-5 µg/mL.

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes). Time-course experiments can be performed to determine the linear range of the reaction.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the enzyme.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Product Analysis:

-

Analyze the reaction products by HPLC-MS/MS to identify and quantify the formation of the glycosylated product (e.g., this compound).

-

Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

-

Quantitative Analysis of this compound by HPLC-MS/MS

This protocol outlines a general method for the quantification of this compound in biological samples.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over 15-20 minutes, followed by a wash and re-equilibration step. The specific gradient should be optimized for the separation of F4 from its isomers, such as Rg1.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. A common precursor ion for F4 is [M+HCOO]⁻ or [M-H]⁻. The product ions are generated by collision-induced dissociation (CID).

-

Example Transition (to be optimized): m/z 931.5 → m/z 769.5 (loss of a glucose moiety).

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Spike samples with an appropriate internal standard to correct for matrix effects and variations in sample preparation and injection volume.

-

Quantify the concentration of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Conclusion

The biosynthesis of this compound in Panax ginseng is a multi-step process involving cytochrome P450 monooxygenases and UDP-glycosyltransferases. While the initial steps leading to the precursor ginsenoside F1 are well-characterized, the specific UGT responsible for the final conversion to F4 remains an area of active research. The protocols and information provided in this guide offer a solid foundation for researchers to investigate this pathway further, with the ultimate goal of developing efficient strategies for the production of this valuable ginsenoside. Further studies focusing on the identification and characterization of the terminal UGT in the F4 pathway are crucial for advancing the field of ginsenoside metabolic engineering.

References

- 1. Quantitative analysis of ginsenosides in fresh Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of Unnatural Ginsenosides Using a Promiscuous UDP-Glucosyltransferase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated Analysis of Ginsenoside Content and Biomarker Changes in Processed Ginseng: Implications for Anti-Cancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Ginsenosides on Microglia: A Technical Overview

Disclaimer: As of late 2025, a comprehensive review of peer-reviewed scientific literature did not yield specific studies on the anti-inflammatory effects of Ginsenoside F4 on microglial cells. This technical guide, therefore, summarizes the current understanding of the anti-inflammatory properties of other major ginsenosides on microglia, providing a framework for potential research and development in this area.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and the response to injury and disease. However, their over-activation can lead to chronic neuroinflammation, a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This has spurred the search for novel therapeutic agents that can modulate microglial activation. Ginsenosides, the pharmacologically active saponins from Panax ginseng, have emerged as promising candidates due to their diverse biological activities, including potent anti-inflammatory effects. This document provides a technical overview of the anti-inflammatory effects of various ginsenosides on microglia, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Efficacy of Ginsenosides in Modulating Microglial Inflammatory Responses

The anti-inflammatory effects of several ginsenosides have been quantified in in vitro models of neuroinflammation, most commonly using lipopolysaccharide (LPS)-stimulated microglial cells. The following tables summarize the inhibitory effects of various ginsenosides on key pro-inflammatory mediators.

Table 1: Effect of Ginsenosides on Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia

| Ginsenoside | Cell Type | Concentration Range | % Inhibition of NO | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Citation |

| Rg1 | N9 microglia | Not specified | Significant Inhibition | Potent Suppression | - | - | [1] |

| Rg3 | Mouse brain | 20-30 mg/kg (in vivo) | - | Significant Attenuation (mRNA) | Significant Attenuation (mRNA) | Significant Attenuation (mRNA) | [2] |

| Rg5 | BV2 microglia | Not specified | Suppressed | Suppressed | - | Inhibited (mRNA) | [3] |

| Rh2 | BV2 microglia | Not specified | - | Decreased Release | - | - | [4] |

| Rb1 | N9 microglia | Not specified | Significant Decrease | Inhibited Levels | - | - | [5] |

| Re | BV2 microglia | 2.5-7.5 µg/ml | Significant Inhibition | Significant Inhibition | Significant Inhibition | - | [6] |

Note: "-" indicates data not specified in the cited sources. The experimental conditions and the magnitude of the effects can vary between studies.

Table 2: Effect of Ginsenosides on the Expression of Pro-inflammatory Enzymes in LPS-Stimulated Microglia

| Ginsenoside | Cell Type | Concentration Range | Effect on iNOS Expression | Effect on COX-2 Expression | Citation |

| Rg3 | Mouse brain | 30 mg/kg (in vivo) | Attenuated | Attenuated | [2] |

| Rg5 | BV2 microglia | Not specified | Inhibited (mRNA) | Inhibited (mRNA) | [3] |

| Re | BV2 microglia | Not specified | Inhibited | Inhibited | [6] |

Experimental Protocols

The following section details the common experimental methodologies employed in the cited studies to investigate the anti-inflammatory effects of ginsenosides on microglia.

Microglial Cell Culture and Activation

-

Cell Lines: The immortalized murine microglial cell line BV2 is frequently used due to its high proliferation rate and reproducibility.[3][4][6] Primary microglial cultures, isolated from the cerebral cortices of neonatal rodents, are also utilized as they more closely represent the in vivo state.[6]

-

Culture Conditions: Microglia are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Activation: To induce an inflammatory response, microglial cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][3][6] A typical concentration of LPS used is 1 µg/ml.[6]

Measurement of Nitric Oxide (NO) Production

-

Griess Assay: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6]

-

Collect cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.

-

Quantification of Pro-inflammatory Cytokines

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture medium are quantified using commercially available ELISA kits.[6]

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

The cytokine concentration is calculated from a standard curve.

-

Analysis of Protein Expression

-

Western Blotting: The expression levels of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as components of signaling pathways, are determined by Western blotting.[4][6]

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using a chemiluminescent substrate.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of ginsenosides in microglia are primarily attributed to the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting microglia, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several ginsenosides, including Re, have been shown to inhibit this pathway.[6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the inflammatory response in microglia. It consists of several kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). LPS activation of these MAPKs leads to the activation of transcription factors that promote the expression of pro-inflammatory mediators. Ginsenoside Re has been demonstrated to suppress the phosphorylation of ERK and JNK.[6]

References

- 1. Differential effects of ginsenosides on NO and TNF-alpha production by LPS-activated N9 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rg3 attenuates microglia activation following systemic lipopolysaccharide treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

- 4. Ginsenoside Rh2 attenuates microglial activation against toxoplasmic encephalitis via TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rb1 attenuates activated microglia-induced neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Re exhibits neuroprotective effects by inhibiting neuroinflammation via CAMK/MAPK/NF-κB signaling in microglia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Ginsenoside F4 from Red Ginseng: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside F4, a rare protopanaxatriol-type saponin, is primarily found in processed red ginseng (Panax ginseng C.A. Meyer). Its limited abundance in raw ginseng and its emergence during the steaming process make its isolation and characterization a significant area of research. This technical guide provides a comprehensive overview of the discovery, isolation methodologies, and biological activities of this compound, with a focus on its therapeutic potential. The document details experimental protocols for its extraction and purification, presents quantitative data in structured tables, and visualizes key biological pathways and experimental workflows using Graphviz diagrams.

Introduction

Ginseng has been a cornerstone of traditional medicine for centuries, with its therapeutic efficacy attributed to a class of compounds known as ginsenosides. The processing of raw ginseng into red ginseng through steaming and drying alters the ginsenoside profile, leading to the formation of less polar and often more bioactive compounds. Among these is this compound, a compound that has garnered increasing interest for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-diabetic properties. This guide serves as a technical resource for professionals engaged in the research and development of novel therapeutics derived from natural products.

Discovery and Occurrence

This compound is not a primary constituent of fresh, unprocessed ginseng. Its formation is a result of the deglycosylation of more abundant ginsenosides, such as Ginsenoside Re, during the heat processing that transforms white ginseng into red ginseng. This conversion process is a critical step in enriching the final product with minor, yet potent, ginsenosides like F4.

Extraction and Isolation of this compound

The isolation of this compound from red ginseng is a multi-step process that requires careful optimization to achieve high purity and yield. The general workflow involves initial extraction from the plant material, followed by fractionation to enrich the saponin content, and finally, chromatographic separation to isolate the target compound.

General Extraction and Fractionation Protocol

A common initial step is the extraction of dried red ginseng powder with a polar solvent, typically methanol or ethanol. The resulting crude extract is then suspended in water and partitioned with a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ginsenosides, including F4, are typically concentrated in the n-butanol fraction. This enriched saponin fraction is then subjected to further chromatographic purification.

High-Speed Counter-Current Chromatography (HSCCC) Protocol

High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective technique for the preparative isolation of this compound. The following protocol is based on a successful reported method:

Experimental Protocol: HSCCC Isolation of this compound

-

Sample Preparation: An enriched saponin fraction is obtained from red ginseng extract.

-

HSCCC System: A commercial HSCCC instrument equipped with a multi-layer coil and a suitable pump is used.

-

Two-Phase Solvent System: A methylene chloride-methanol-water-isopropanol (6:6:4:1, v/v/v/v) two-phase solvent system is prepared. The mixture is thoroughly shaken and allowed to separate in a separatory funnel. The upper and lower phases are collected.

-

Operation: The coil is first filled with the stationary phase (the upper phase). The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the mobile phase (the lower phase) is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).

-

Sample Injection: Once the mobile phase front emerges and hydrodynamic equilibrium is established, the enriched saponin fraction (e.g., 350 mg) dissolved in a small volume of the biphasic solvent system is injected.

-

Fraction Collection: The effluent from the outlet of the column is continuously monitored by a detector (e.g., Evaporative Light Scattering Detector - ELSD) and collected into fractions.

-

Analysis and Identification: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound. The structure of the isolated compound is then confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Caption: Experimental workflow for the isolation of this compound.

Quantitative Data

The yield and purity of isolated this compound, as well as its content in red ginseng, are critical parameters for research and development.

Table 1: Isolation Yield and Purity of this compound

| Starting Material | Method | Yield of this compound | Purity | Reference |

| Enriched Saponin Fraction (350 mg) | HSCCC | 8.1 mg | >95% | [1] |

Table 2: Content of this compound in Red Ginseng Preparations

| Sample Type | Analytical Method | This compound Content | Reference |

| Red Ginseng (General) | UPLC-PDA | Varies, often detected | [2] |

| Red Ginseng (Heated with Citric Acid) | HPLC | 0.27% of ginsenoside fraction | [3] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its effects on insulin signaling and cancer being particularly noteworthy.

Regulation of Insulin Signaling

This compound has been shown to alleviate skeletal muscle insulin resistance by acting as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound promotes the phosphorylation of the insulin receptor (INSR) and insulin receptor substrate 1 (IRS-1), leading to the activation of the PI3K/AKT pathway. This cascade ultimately enhances glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.

Furthermore, this compound can also mitigate endoplasmic reticulum (ER) stress-induced insulin resistance by inhibiting the IRE-1/TRAF2/JNK signaling pathway, which is known to suppress insulin signaling through IRS-1 serine phosphorylation.

Caption: this compound enhances insulin signaling via PTP1B inhibition.

Anti-Cancer Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented, its anti-tumor effects are an active area of investigation. It is believed that, like other minor ginsenosides, F4 may induce apoptosis and inhibit the proliferation of cancer cells. The PI3K/AKT pathway, which is often dysregulated in cancer, is a likely target for the anti-cancer effects of this compound.

Caption: this compound mitigates ER stress-induced insulin resistance.

Conclusion

This compound represents a promising lead compound from red ginseng with significant therapeutic potential. The methodologies for its isolation and purification are well-established, enabling further preclinical and clinical investigations. Its ability to modulate key signaling pathways, such as the PI3K/AKT and PTP1B pathways, underscores its importance in the development of novel treatments for metabolic disorders and potentially for cancer. This technical guide provides a foundational resource for researchers to advance the study of this rare and potent ginsenoside.

References

- 1. Preparative isolation of four ginsenosides from Korean red ginseng (steam-treated Panax ginseng C. A. Meyer), by high-speed counter-current chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Ginsenoside F4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F4, a protopanaxadiol (PPD)-type saponin found in processed ginseng, is gaining attention for its potential therapeutic effects. As with many ginsenosides, its clinical utility is intrinsically linked to its pharmacokinetic profile and bioavailability. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing upon data from related compounds to contextualize its likely behavior in vivo. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies and insights into the key pathways involved.

Pharmacokinetic Profile of PPD-Type Ginsenosides

Direct and complete pharmacokinetic data for this compound remains limited in publicly available literature. However, extensive research on other PPD-type ginsenosides, such as Rb1, Rd, and their ultimate metabolites, Compound K (CK) and protopanaxadiol (PPD), provides a strong predictive framework for the behavior of F4.

Generally, PPD-type ginsenosides exhibit low oral bioavailability due to their high molecular weight and poor membrane permeability.[1][2] Their absorption is largely dependent on biotransformation by the gut microbiota.[3][4] Intestinal bacteria hydrolyze the sugar moieties of these ginsenosides, leading to the formation of more readily absorbable, deglycosylated metabolites like CK and PPD.[3][4]

The following table summarizes representative pharmacokinetic parameters for major PPD-type ginsenosides and their key metabolites following oral administration in rats. This comparative data is essential for understanding the context in which this compound would be evaluated.

Table 1: Comparative Pharmacokinetic Parameters of PPD-Type Ginsenosides and Metabolites in Rats (Oral Administration)

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Absolute Bioavailability (%) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Ginsenoside Rb1 | 100 | 23.9 ± 12.4 | 4.0 | 564.6 ± 138.2 | 25.1 ± 12.9 | < 5 |

| Ginsenoside Rd | 100 | 8.5 ± 6.8 | 5.0 | 193.3 ± 121.5 | 42.7 ± 17.4 | < 5 |

| Compound K (CK) | 10 | 1116.3 ± 410.7 | 2.5 - 3.0 | 8876.8 ± 1990.0 | 23.4 - 26.1 | ~12 (in mice) |

| Protopanaxadiol (PPD) | 2 | 130.2 ± 41.5 | 2.5 | - | - | 36.8 ± 12.4 |

Data for Rb1 and Rd from a study on Korean red ginseng extract in rats. Data for CK from a study in healthy Chinese volunteers (dose in mg).[5] Bioavailability of CK in mice.[5] Data for PPD from a study in rats.[6] AUC and Half-life data for PPD were not specified in the provided source.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the pharmacokinetic properties of ginsenosides. Below are representative methodologies for key experiments, based on established practices in the field.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical oral bioavailability study in a rodent model.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Acclimatization: Animals are housed for at least one week in a temperature-controlled environment with a 12-hour light/dark cycle and given ad libitum access to standard chow and water.

-

Fasting: Animals are fasted for 12 hours prior to drug administration, with continued access to water.

2. Drug Administration:

-

Oral (p.o.): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).

-

Intravenous (i.v.): For determination of absolute bioavailability, a separate group of rats is administered this compound dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) via the tail vein at a lower dose (e.g., 5 mg/kg).

3. Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[7][8]

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Sample Preparation and Analysis (UPLC-MS/MS):

-

Protein Precipitation: An aliquot of plasma (e.g., 100 µL) is mixed with a precipitating agent (e.g., 300 µL of acetonitrile containing an internal standard) to remove proteins.[7]

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant is transferred to an autosampler vial for analysis by a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[7][9]

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

In Vitro Metabolism by Gut Microbiota

This protocol outlines a method to study the transformation of this compound by intestinal bacteria.

1. Preparation of Fecal Suspension:

-

Fresh fecal samples are collected from healthy human donors or rats.

-

The feces are homogenized in an anaerobic buffer to create a suspension.

2. Incubation:

-

This compound is added to the fecal suspension and incubated under anaerobic conditions at 37°C.

-

Aliquots of the incubation mixture are collected at various time points.

3. Analysis:

-

The reaction is quenched, and the samples are extracted to isolate the parent compound and any metabolites.

-

The concentrations of this compound and its metabolites are determined by UPLC-MS/MS to assess the rate and pathway of metabolism.[4]

Visualization of Pathways and Workflows

Signaling Pathway

This compound has been reported to exert its effects through the modulation of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. The diagram below illustrates the proposed mechanism.

References

- 1. Metabolism of Ginseng and its Interactions with Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo metabolism, pharmacokinetics, and pharmacological activities of ginsenosides from ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ABC Herbalgram Website [herbalgram.org]

- 6. Non-clinical pharmacokinetic behavior of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Quantification of Four Ginsenosides in Rat Plasma and Its Application to a Comparative Pharmacokinetic Study in Normal and Depression Rats Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. icmm.ac.cn [icmm.ac.cn]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Architecture of Protopanaxatriol Ginsenosides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure of protopanaxatriol (PPT) ginsenosides, a class of tetracyclic triterpenoid saponins found in Panax species. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core structure, key experimental protocols for elucidation, and the signaling pathways modulated by these compounds.

Core Chemical Structure of Protopanaxatriol Ginsenosides

Protopanaxatriol ginsenosides are characterized by a dammarane-type tetracyclic triterpene sapogenin core, known as protopanaxatriol. The fundamental structure is a hydrophobic four-ring steroidal system.[1] The key distinguishing feature of the PPT-type ginsenosides is the presence of hydroxyl groups at the C-3β, C-6α, C-12β, and C-20S positions of the dammarane skeleton. Sugar moieties are typically attached to the hydroxyl groups at the C-6 and C-20 positions.[2] This contrasts with protopanaxadiol (PPD) type ginsenosides, which lack the C-6 hydroxyl group and have sugar attachments at the C-3 and C-20 positions.

The variety of PPT ginsenosides arises from the different types, numbers, and linkage positions of the sugar molecules attached to the core structure. Common sugar moieties include β-D-glucopyranosyl (glc), α-L-rhamnopyranosyl (rha), α-L-arabinopyranosyl (arap), and α-L-arabinofuranosyl (araf).[3]

Quantitative Data of Major Protopanaxatriol Ginsenosides

The following table summarizes the key structural information for several major protopanaxatriol ginsenosides.

| Ginsenoside | Abbreviation | Molecular Formula | Sugar Moiety at C-6 | Sugar Moiety at C-20 |

| Ginsenoside Re | Re | C48H82O18 | α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl | β-D-glucopyranosyl |

| Ginsenoside Rf | Rf | C42H72O14 | β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl | H |

| Ginsenoside Rg1 | Rg1 | C42H72O14 | β-D-glucopyranosyl | β-D-glucopyranosyl |

| Ginsenoside Rg2 | Rg2 | C42H72O13 | α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl | H |

| Ginsenoside Rh1 | Rh1 | C36H62O9 | β-D-glucopyranosyl | H |

| Notoginsenoside R1 | R1 | C47H80O17 | β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl | β-D-glucopyranosyl |

Experimental Protocols for Structural Elucidation

The determination of the precise chemical structure of protopanaxatriol ginsenosides relies on a combination of chromatographic and spectroscopic techniques.

Sample Preparation and Extraction

-

Grinding: Dried Panax ginseng roots are ground into a fine powder.

-

Extraction: The powder is extracted with 70% methanol using ultrasonication for 30 minutes.[4]

-

Centrifugation and Filtration: The extract is centrifuged at 4000 rpm for 10 minutes, and the supernatant is filtered through a 0.2 µm syringe filter.[4]

-

Solid-Phase Extraction (SPE): The filtrate is loaded onto a C18 SPE cartridge, washed with water, and the ginsenosides are eluted with methanol. The eluate is then concentrated under a stream of nitrogen.[4]

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

This technique is used for the separation and identification of ginsenosides based on their retention times and mass-to-charge ratios.

-

Chromatographic System: Agilent 1200 series UPLC system or equivalent.

-

Column: CORETECS T3 column (2.1 × 150 mm, 1.6 µm) or equivalent.[5]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile[5]

-

-

Gradient Elution: A typical gradient starts with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute ginsenosides with different polarities. A representative gradient is: 0–10 min, 15% B; 10–40 min, 50% B; 40–45 min, 50% B; 45–50 min, 70% B; 50–60 min, 95% B; followed by re-equilibration.[5]

-

Flow Rate: 0.35 mL/min.[5]

-

Column Temperature: 30 °C.[5]

-

Injection Volume: 1 µL.[5]

-

Mass Spectrometer: SCIEX X500R QTOF-MS or equivalent.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Range: 100–1500 m/z.[5]

-

Key Parameters:

-

Ion Source Gas: 50

-

Curtain Gas: 30

-

Temperature: 500 °C

-

Declustering Potential (DP): 50 V

-

Collision Energy (CE): 15 V[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for the definitive structural elucidation of ginsenosides, providing detailed information about the carbon-hydrogen framework and the connectivity of sugar moieties.

-

Spectrometer: Bruker AMX 500 or 600 MHz spectrometer or equivalent.[6]

-

Solvent: Pyridine-d5 is commonly used as it provides good resolution for the hydroxyl protons of the sugar moieties.[6]

-

Internal Standard: Tetramethylsilane (TMS).

-

Experiments:

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is critical for establishing the linkages between the aglycone and the sugar units, as well as between the sugar units themselves.[6]

-

-

-

Acquisition Parameters (General):

-

¹H NMR: Spectral width of 10-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds.

-

¹³C NMR: Spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. Proton decoupling is applied during acquisition.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected.

Acid Hydrolysis for Sugar Moiety Identification

This method is used to cleave the glycosidic bonds and release the individual monosaccharides for identification.

-

Hydrolysis: The purified ginsenoside is dissolved in 1-2 M HCl and heated at 80-100 °C for 2-4 hours.

-

Neutralization: The reaction mixture is neutralized with a base such as NaOH or NaHCO₃.

-

Extraction: The released aglycone is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer containing the sugars is retained.

-

Analysis of Monosaccharides: The monosaccharides in the aqueous layer are identified by comparison with authentic standards using techniques like High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or by derivatization followed by GC-MS analysis.

Signaling Pathways Modulated by Protopanaxatriol Ginsenosides

Protopanaxatriol ginsenosides have been shown to exert their biological effects by modulating various intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Several PPT ginsenosides, including Rg1, have been shown to activate this pathway.[7] Activation of the PI3K/Akt pathway by PPT ginsenosides can lead to the phosphorylation of downstream targets such as mTOR and GSK-3β, and can also influence the expression of apoptosis-related proteins like Bax and Bcl-2.[8]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. Some PPT ginsenosides have been found to activate AMPK.[1] This activation can lead to increased glucose uptake and fatty acid oxidation, as well as the inhibition of cholesterol and fatty acid synthesis. Downstream targets of AMPK include acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.

This technical guide provides a foundational understanding of the chemical structure and analysis of protopanaxatriol ginsenosides, as well as their interaction with key cellular signaling pathways. This information is vital for the continued research and development of these compounds for potential therapeutic applications.

References

- 1. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method development for the determination of seven ginsenosides in three Panax ginseng reference materials via liquid chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMP-activated protein kinase: An emerging target for ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

- 8. Protopanaxadiol and Protopanaxatriol Ginsenosides Can Protect Against Aconitine-induced Injury in H9c2 Cells by Maintaining Calcium Homeostasis and Activating the AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside F4: A Technical Guide to Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ginsenoside F4 is a protopanaxadiol (PPD)-type saponin, a class of tetracyclic triterpenoid glycosides found in the Panax genus. It is considered a minor or rare ginsenoside, often generated through the thermal processing of fresh ginseng. This structural modification results in a less polar compound with distinct pharmacological activities, including potent anti-inflammatory and chondroprotective effects. This document provides a comprehensive overview of the natural sources, abundance, and detailed methodologies for the extraction and isolation of this compound, along with insights into its biosynthesis and key signaling pathways.

Natural Sources and Abundance of this compound

This compound is not typically found in significant quantities in raw ginseng. Its formation is primarily a result of the structural conversion of more abundant, polar ginsenosides during the steaming and heat-processing that transforms fresh ginseng (Panax ginseng C.A. Meyer) into red ginseng. Consequently, the primary natural source of this compound is Korean red ginseng. It has also been isolated from other Panax species, such as Panax notoginseng, and various parts of the ginseng plant, including the leaves.

Quantitative data on the abundance of this compound is limited, as it is a minor component. However, specific isolation experiments provide valuable benchmarks for its concentration in enriched fractions.

Table 1: Reported Yield of this compound from Panax ginseng

| Source Material | Starting Amount | Isolation Method | Yield of this compound | Purity | Reference |

|---|

| Enriched Saponin Fraction from Korean Red Ginseng | 350 mg | High-Speed Counter-Current Chromatography (HSCCC) | 8.1 mg | >95% |[1] |

Methodologies for Extraction, Isolation, and Characterization

The isolation of this compound requires a multi-step process involving initial extraction to obtain a crude saponin mixture, followed by advanced chromatographic techniques for purification.

The overall process for obtaining pure this compound from plant material involves extraction, enrichment, and fine purification, followed by structural confirmation.

Protocol 1: Extraction of Total Ginsenosides

Various methods can be employed for the initial extraction of ginsenosides from ginseng roots. Refluxing with methanol is a highly effective conventional method.

-

Objective: To extract a broad range of ginsenosides from dried plant material.

-

Apparatus: Reflux condenser, heating mantle, round-bottom flask, filtration apparatus.

-

Procedure:

-

Grind dried red ginseng root into a fine powder (e.g., 40-60 mesh).

-

Place 100 g of the powder into a 2 L round-bottom flask.

-

Add 1 L of 100% methanol to the flask.

-

Heat the mixture to reflux (approximately 60°C) and maintain for 2 hours with gentle agitation.

-

Allow the mixture to cool to room temperature and filter through Whatman No. 1 paper to separate the extract from the plant marc.

-

Repeat the extraction process on the marc two more times to ensure complete extraction.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude saponin extract. The resulting residue can be lyophilized for long-term storage.

-

Protocol 2: Isolation of this compound by HSCCC

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique ideal for separating structurally similar compounds like ginsenosides without a solid support matrix.[2][3] The following protocol is based on a successful reported isolation of this compound.[1]

-

Objective: To purify this compound from an enriched saponin fraction.

-

Apparatus: High-Speed Counter-Current Chromatograph coupled with an Evaporative Light Scattering Detector (ELSD).

-

Procedure:

-

Solvent System Preparation: Prepare a two-phase solvent system of methylene chloride-methanol-water-isopropanol in a 6:6:4:1 volume ratio. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

Column Preparation: Fill the entire HSCCC column with the upper stationary phase at a suitable flow rate.

-

Sample Loading: Dissolve the enriched saponin fraction (e.g., 350 mg) in a small volume of the biphasic solvent mixture and inject it into the column.

-

Elution: Rotate the column at a set speed (e.g., 800 rpm) and pump the lower mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min).

-

Detection and Fractionation: Monitor the effluent using an ELSD. Collect fractions based on the detector response corresponding to the elution peak of this compound.

-

Post-Processing: Combine the fractions containing pure F4, confirm purity using analytical HPLC-ELSD (>95%), and remove the solvent under vacuum to obtain the purified compound.[1]

-

The identity and structure of the isolated this compound are confirmed using standard spectroscopic techniques.[1]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the complete chemical structure, including the stereochemistry of the aglycone and the positions of the glycosidic linkages.

Biosynthesis and Biological Activity

Ginsenosides are synthesized via the isoprenoid pathway. The pathway begins with precursors from the cytosolic mevalonate (MVA) and plastidial methylerythritol phosphate (MEP) pathways, which produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These units are condensed to form squalene, which is then cyclized to form the dammarane skeleton. A series of subsequent hydroxylation and glycosylation steps, catalyzed by cytochrome P450 enzymes (CYPs) and UDP-glycosyltransferases (UGTs) respectively, generates the vast diversity of ginsenosides.

This compound has demonstrated significant potential in protecting cartilage from degradation, a key process in osteoarthritis. It exerts this effect by inhibiting the expression of Matrix Metalloproteinase-13 (MMP-13), a critical collagenase. This inhibition is mediated through the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in chondrocytes stimulated by pro-inflammatory cytokines like Interleukin-1β (IL-1β).[4][5]

As shown in Figure 3, IL-1β initiates a signaling cascade that leads to the activation of p38 MAPK. This compound intervenes by strongly inhibiting this activation step.[5][6] This blockade prevents the downstream activation of transcription factors responsible for upregulating MMP-13 gene expression, ultimately preserving the cartilage matrix. Studies have shown that this compound can inhibit MMP-13 expression by up to 90.0% at a concentration of 50 μM in IL-1β-treated chondrocytes.[5]

References

- 1. Preparative isolation of four ginsenosides from Korean red ginseng (steam-treated Panax ginseng C. A. Meyer), by high-speed counter-current chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Methodology in Ginseng Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteinase-13 downregulation and potential cartilage protective action of the Korean Red Ginseng preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenosides from Korean red ginseng inhibit matrix metalloproteinase-13 expression in articular chondrocytes and prevent cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Metastatic and Anti-Inflammatory Effects of Matrix Metalloproteinase Inhibition by Ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-Based Purification of Ginsenoside F4

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purification of Ginsenoside F4 from Panax ginseng extracts using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a minor ginsenoside found in processed ginseng, particularly red ginseng. It has garnered interest in the scientific community for its potential pharmacological activities. As a less abundant ginsenoside, obtaining high-purity this compound is crucial for accurate pharmacological studies and drug development. This application note outlines a comprehensive workflow for the extraction, enrichment, and final purification of this compound using preparative HPLC.

Overview of the Purification Workflow

The purification of this compound is a multi-step process that begins with the extraction of total saponins from ginseng root, followed by an enrichment step to isolate the ginsenoside fraction. The final purification of this compound is achieved through preparative reversed-phase HPLC.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Sample Preparation and Extraction of Total Saponins

This initial phase focuses on extracting and concentrating the total saponin content from the raw plant material.

Protocol:

-

Grinding: Dry the roots of Panax ginseng and grind them into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.[1][2]

-

Extraction:

-

Macerate the ginseng powder with 80% aqueous methanol at a 1:10 (w/v) ratio.

-

Perform the extraction using ultrasonication for 60 minutes at 40°C. Repeat the extraction process three times to ensure maximum yield.[3]

-

Alternatively, use heat reflux extraction with 80% methanol for 2 hours, repeated three times.

-

-

Filtration and Concentration:

-

Combine the extracts and filter them through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water (1:10 w/v).

-

Partition the aqueous suspension with an equal volume of water-saturated n-butanol three times.

-

Combine the n-butanol fractions, which contain the ginsenosides.

-

Wash the n-butanol fraction with distilled water to remove any water-soluble impurities.

-

-

Enrichment of Total Saponins:

-

Concentrate the n-butanol fraction to dryness.

-

Dissolve the residue in a minimal amount of methanol and apply it to a macroporous resin (e.g., Amberlite XAD-16) column.

-

Wash the column with distilled water to remove sugars and other polar impurities.

-

Elute the total saponins with 95% ethanol.

-

Collect the ethanol eluate and concentrate it to dryness to yield the total saponin fraction. This fraction will be used for preparative HPLC.

-

Preparative HPLC Purification of this compound

This is the final step to isolate this compound from the enriched total saponin fraction. The following is a proposed method based on analytical separations of this compound and preparative methods for similar ginsenosides.

Analytical Method Development (Starting Point):

An analytical UPLC method has been shown to successfully separate 30 ginsenosides, including F4.[2][3] These conditions provide a basis for developing the preparative method.

| Parameter | Analytical UPLC Condition |

| Column | Acquity BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.001% Phosphoric Acid in Water |

| Mobile Phase B | 0.001% Phosphoric Acid in Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Detection | 203 nm |

| Column Temp. | 40°C |

Proposed Preparative HPLC Protocol:

The principles of scaling up from analytical to preparative HPLC involve adjusting the flow rate and sample load in proportion to the column's cross-sectional area while maintaining the same mobile phase composition and gradient profile.

Caption: Logical workflow for scaling up from analytical to preparative HPLC.

| Parameter | Proposed Preparative HPLC Condition |

| Column | C18 (e.g., 20 x 250 mm, 10 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient starting from ~30% B to ~50% B over 40-60 minutes |

| Flow Rate | 15-20 mL/min |

| Detection | 203 nm |

| Column Temp. | Ambient |

| Sample Load | 100-200 mg of total saponin fraction dissolved in methanol |

| Injection Volume | 1-5 mL |

Protocol Steps:

-

System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve a known amount of the total saponin fraction in methanol to a concentration of approximately 50 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection and Fraction Collection: Inject the sample onto the column and begin the gradient elution. Collect fractions based on the retention time of this compound, which should be predetermined from the analytical run.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Pooling and Lyophilization: Pool the fractions containing high-purity this compound and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.

Data Presentation

Table 1: Example Purification Data for this compound via HSCCC

| Starting Material | Amount of Starting Material | Purification Method | Amount of Purified F4 | Yield | Purity | Reference |

| Enriched Saponin Fraction from Korean Red Ginseng | 350 mg | HSCCC | 8.1 mg | 2.31% | >95% | [4] |

Table 2: Example Preparative HPLC Purification Data for Other Ginsenosides

| Ginsenoside | Starting Material | Amount of Starting Material | Purification Method | Yield | Purity | Reference |

| Notoginsenoside R1, Ginsenosides Rg1, Re, Rb1, Rd | Total Saponins from P. notoginseng | 1 g | Preparative HPLC | 2.8-21.2% (for individual ginsenosides) | >96% | |

| Ginsenoside F5 and F3 | Crude Extracts of Flower Buds of P. ginseng | 20-30 mg | Semi-preparative HPLC | Not specified | >96% |

Conclusion

The protocol described provides a comprehensive approach for the purification of this compound from Panax ginseng. The multi-step process involving extraction, enrichment, and a final preparative HPLC step is essential for obtaining high-purity this compound suitable for research and development purposes. The provided data tables offer a reference for the expected yield and purity from such purification processes. Researchers should optimize the preparative HPLC conditions based on their specific equipment and the characteristics of their saponin extract.

References

- 1. Preparative isolation of four ginsenosides from Korean red ginseng (steam-treated Panax ginseng C. A. Meyer), by high-speed counter-current chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

Application Notes and Protocols: In Vitro Apoptosis Assay Using Ginsenoside F4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F4 (GF4) is a rare ginsenoside found in steamed notoginseng that has demonstrated potential as a pro-apoptotic agent in cancer cell lines. This document provides a detailed protocol for inducing and quantifying apoptosis in vitro using this compound, with a specific focus on human lymphocytoma Jurkat cells. The described methodologies are foundational for research into the anticancer properties of GF4 and for its development as a potential therapeutic.

This compound has been shown to inhibit the proliferation of human lymphocytoma JK cells by inducing apoptosis.[1] The mechanism of action is linked to mitochondrial dysfunction, characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] This alteration in the Bax/Bcl-2 ratio is a key indicator of the intrinsic, or mitochondrial, pathway of apoptosis.

These application notes will guide users through the process of cell culture and treatment with this compound, followed by the assessment of apoptosis using Annexin V/Propidium Iodide (PI) staining and flow cytometry, and confirmation of key protein expression changes via Western blotting.

Data Presentation

Table 1: Effect of this compound on Apoptosis in Jurkat Cells (Hypothetical Data)

| This compound Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| 0 (Control) | 24 | 2.5 ± 0.5 | 1.2 ± 0.3 | 3.7 ± 0.8 |

| 10 | 24 | 8.7 ± 1.1 | 3.4 ± 0.6 | 12.1 ± 1.7 |

| 25 | 24 | 15.2 ± 2.3 | 7.8 ± 1.0 | 23.0 ± 3.3 |

| 50 | 24 | 28.9 ± 3.5 | 14.6 ± 2.1 | 43.5 ± 5.6 |

| 0 (Control) | 48 | 3.1 ± 0.6 | 1.8 ± 0.4 | 4.9 ± 1.0 |

| 10 | 48 | 12.3 ± 1.5 | 6.5 ± 0.9 | 18.8 ± 2.4 |

| 25 | 48 | 25.6 ± 2.8 | 15.2 ± 1.8 | 40.8 ± 4.6 |

| 50 | 48 | 45.1 ± 4.1 | 28.9 ± 3.2 | 74.0 ± 7.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.

Table 2: Relative Protein Expression of Bax and Bcl-2 in Jurkat Cells Treated with this compound (Hypothetical Data)

| This compound Concentration (µM) | Incubation Time (hours) | Relative Bax Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) | Bax/Bcl-2 Ratio |

| 0 (Control) | 24 | 1.0 | 1.0 | 1.0 |

| 10 | 24 | 1.8 | 0.7 | 2.6 |

| 25 | 24 | 2.9 | 0.4 | 7.3 |

| 50 | 24 | 4.5 | 0.2 | 22.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is optimized for Jurkat cells, a human T-lymphocyte cell line.

Materials:

-

Jurkat cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (GF4)

-

Dimethyl sulfoxide (DMSO)

-

6-well plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cells in suspension culture at a density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Prepare a stock solution of this compound in DMSO.

-

Seed Jurkat cells in 6-well plates at a density of 5 x 10^5 cells/well in fresh medium.

-

Treat cells with the desired concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only).

-

Incubate the cells for the desired time points (e.g., 24, 48 hours).

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells from Protocol 1

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Harvest the cells from each well by transferring the cell suspension to centrifuge tubes.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Bax and Bcl-2

This protocol is for the detection of changes in the expression of key apoptosis-related proteins.

Materials:

-

Treated and control cells from Protocol 1

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations

Caption: Experimental workflow for the in vitro apoptosis assay using this compound.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Ginsenoside F4 Cytotoxicity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside F4, a rare saponin primarily found in steamed Panax notoginseng, has garnered significant interest in oncological research for its potential cytotoxic effects against various cancer cell lines. This document provides detailed protocols for preparing cell cultures and conducting cytotoxicity and apoptosis assays to evaluate the anticancer properties of this compound. The methodologies described herein are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this natural compound.

This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a form of programmed cell death.[1] Studies have indicated its efficacy in cell lines such as human lymphocytoma Jurkat cells and have been part of extracts tested on breast cancer cell lines like MCF-7.[1][2] The underlying mechanism of action often involves the modulation of key apoptotic regulatory proteins, such as those in the Bcl-2 family, and the activation of signaling cascades that promote cell death.[1]

These application notes will detail the necessary steps for cell line selection and maintenance, preparation of this compound solutions, and the execution of widely accepted cytotoxicity and apoptosis assays, including the MTT, LDH, and Annexin V-FITC/PI assays.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cell Type | Treatment Duration (hours) | IC50 (µM) |

| Jurkat | Human T-cell leukemia | 48 | 35.2 ± 4.1 |

| MCF-7 | Human breast adenocarcinoma | 48 | 52.8 ± 6.5 |

| A549 | Human lung carcinoma | 48 | 78.1 ± 9.3 |

| Untreated Control | - | 48 | N/A |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in Jurkat Cells (Hypothetical Data)

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Untreated Control | 0 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |

| This compound | 25 | 15.7 ± 2.1 | 5.4 ± 1.2 | 21.1 ± 3.3 |

| This compound | 50 | 32.4 ± 3.9 | 12.6 ± 2.5 | 45.0 ± 6.4 |

| This compound | 100 | 48.9 ± 5.2 | 25.1 ± 3.8 | 74.0 ± 9.0 |

Data are presented as the percentage of cells in each quadrant of the Annexin V-FITC/PI flow cytometry analysis. Values are mean ± standard deviation.

Experimental Protocols

Cell Culture and Maintenance

1.1. Cell Lines:

-

Jurkat (ATCC® TIB-152™): Human acute T-cell leukemia.

-

MCF-7 (ATCC® HTB-22™): Human breast adenocarcinoma.

1.2. Culture Medium:

-

Jurkat cells: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MCF-7 cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.01 mg/mL bovine insulin.

1.3. Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture adherent cells (MCF-7) at 80-90% confluency using trypsin-EDTA.

-

Split suspension cells (Jurkat) every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

Preparation of this compound Stock Solution

2.1. Materials:

-

This compound (purity ≥ 98%)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

2.2. Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

3.1. Materials:

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

3.2. Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment (for adherent cells).

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) in a final volume of 200 µL. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

4.1. Materials:

-

96-well plates

-

Commercially available LDH cytotoxicity assay kit

4.2. Protocol:

-

Seed and treat cells with this compound as described in the MTT assay protocol.

-

Prepare controls as per the manufacturer's instructions:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

-

Background control: Culture medium without cells.

-

-

After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

5.1. Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

5.2. Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells for adherent lines) and wash them twice with cold PBS.

-